molecular formula C12H13NO5S3 B14487660 3,5-Di(methanesulfonyl)-4-(4-methoxyphenyl)-1,2-thiazole CAS No. 64445-55-2

3,5-Di(methanesulfonyl)-4-(4-methoxyphenyl)-1,2-thiazole

Cat. No.: B14487660
CAS No.: 64445-55-2
M. Wt: 347.4 g/mol
InChI Key: MYFMNASOXPOQPS-UHFFFAOYSA-N
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Description

3,5-Di(methanesulfonyl)-4-(4-methoxyphenyl)-1,2-thiazole is a synthetic organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of methanesulfonyl groups at the 3 and 5 positions, and a methoxyphenyl group at the 4 position of the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di(methanesulfonyl)-4-(4-methoxyphenyl)-1,2-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of Methanesulfonyl Groups: The methanesulfonyl groups can be introduced through sulfonation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of the methoxyphenyl group with a halogenated thiazole intermediate in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3,5-Di(methanesulfonyl)-4-(4-methoxyphenyl)-1,2-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of thioether derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

3,5-Di(methanesulfonyl)-4-(4-methoxyphenyl)-1,2-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Di(methanesulfonyl)-4-(4-methoxyphenyl)-1,2-thiazole involves its interaction with specific molecular targets. The methanesulfonyl groups can act as electrophilic centers, facilitating reactions with nucleophilic sites on biological molecules. The methoxyphenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Di(trifluoromethyl)-4-(4-methoxyphenyl)-1,2-thiazole
  • 3,5-Di(bromomethyl)-4-(4-methoxyphenyl)-1,2-thiazole
  • 3,5-Di(chloromethyl)-4-(4-methoxyphenyl)-1,2-thiazole

Uniqueness

3,5-Di(methanesulfonyl)-4-(4-methoxyphenyl)-1,2-thiazole is unique due to the presence of methanesulfonyl groups, which impart distinct chemical reactivity and biological activity compared to other similar compounds. The methoxyphenyl group also contributes to its unique properties by enhancing its interaction with specific molecular targets.

Properties

CAS No.

64445-55-2

Molecular Formula

C12H13NO5S3

Molecular Weight

347.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-3,5-bis(methylsulfonyl)-1,2-thiazole

InChI

InChI=1S/C12H13NO5S3/c1-18-9-6-4-8(5-7-9)10-11(20(2,14)15)13-19-12(10)21(3,16)17/h4-7H,1-3H3

InChI Key

MYFMNASOXPOQPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=C2S(=O)(=O)C)S(=O)(=O)C

Origin of Product

United States

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